

Meptyldinocap (2,4-DNOPC): A Comprehensive Technical Review

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Compound of Interest

Compound Name: Meptyldinocap

Cat. No.: B1662176

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Introduction

Meptyldinocap, with the systematic IUPAC name (RS)-2-(1-methylheptyl)-4,6-dinitrophenyl crotonate and CAS Registry Number 131-72-6, is a dinitrophenol fungicide.[1] It is a single, specific isomer of the older fungicide dinocap, which is a mixture of six isomers.[1][2]

Meptyldinocap, also known as 2,4-DNOPC, is the most active and abundant component of the technical dinocap mixture. It is recognized for its protective, curative, and eradican activity against powdery mildew diseases on a variety of crops, including grapes, cucurbits, and strawberries.[2][3] This technical guide provides an in-depth review of the available scientific literature on **meptyldinocap**, focusing on its chemical properties, synthesis, mechanism of action, toxicology, and fungicidal efficacy, with a focus on quantitative data and detailed experimental protocols.

Chemical and Physical Properties

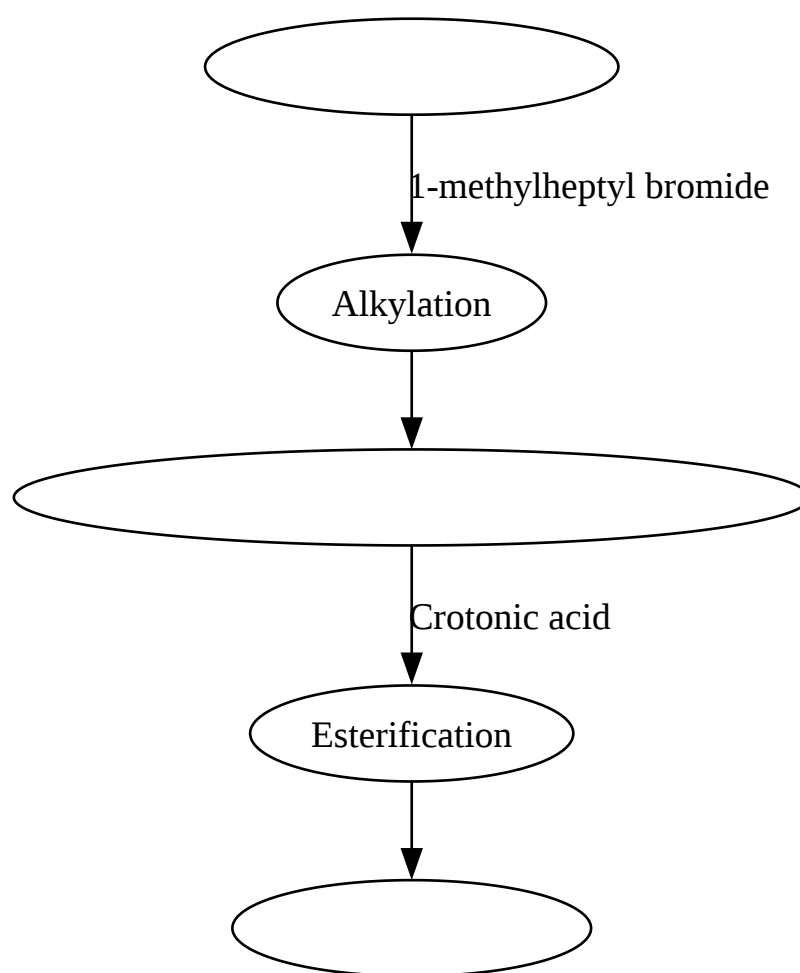
Meptyldinocap is a dark oily liquid that is nearly insoluble in water.[1] Its chemical structure features a 1-methylheptyl group attached to a 2,4-dinitrophenyl ring, which is esterified with crotonic acid. This specific structure is crucial for its fungicidal activity.

Property	Value	Reference
IUPAC Name	(RS)-2-(1-methylheptyl)-4,6-dinitrophenyl crotonate	[1]
CAS Registry Number	131-72-6	[1]
Molecular Formula	C18H24N2O6	[4]
Molecular Weight	364.4 g/mol	[4]
Physical State	Dark oily liquid	[1]
Water Solubility	Low	[2]

Synthesis

The primary route for the synthesis of **meptyldinocap** involves a direct esterification reaction. [1] An industrial synthesis method begins with the preparation of the dinitrophenol core, which is then alkylated and subsequently esterified.

General Synthesis Workflow: ``dot



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Caption: **Meptyldinocap** uncouples oxidative phosphorylation.

The uncoupling action of **meptyldinocap** involves its ability to act as a protonophore, transporting protons across the inner mitochondrial membrane. This dissipates the proton gradient that is essential for driving ATP synthase. As a result, the energy generated by the electron transport chain is released as heat instead of being used to produce ATP, ultimately leading to fungal cell death.

Toxicology

Meptyldinocap exhibits low acute oral and dermal toxicity but is moderately toxic by inhalation. It is a slight skin irritant and a moderate eye irritant and has been shown to have skin-sensitizing potential. Notably, **meptyldinocap** is significantly less toxic than the isomeric mixture found in dinocap, particularly concerning developmental and ocular toxicities.

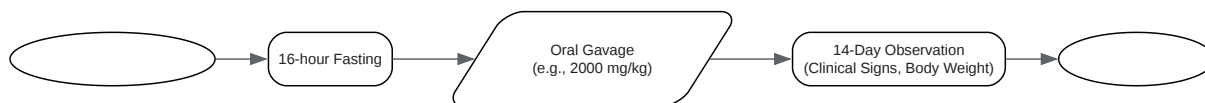
[6] | Study Type | Species | Results | Reference | |---|---|---|---| | Acute Oral Toxicity | Rat | LD50 > 2000 mg/kg bw | |[5] | Acute Dermal Toxicity | Rat | LD50 > 2000 mg/kg bw | |[5] | Acute Inhalation Toxicity | Rat | LC50 = 1.2 mg/L | |[5] | 90-Day Oral Toxicity | Dog | NOAEL = 1.51 mg/kg bw/day | |[7] | Developmental Toxicity | Mouse | Maternal & Developmental NOAEL = 500 mg/kg bw/day | |[7] | Developmental Toxicity | Rat | Maternal NOAEL = 50 mg/kg bw/day; Developmental NOAEL = 150 mg/kg bw/day | |[7]

Experimental Protocol: Acute Oral Toxicity (Modified from OECD 423)

The following is a generalized protocol for an acute oral toxicity study, based on the principles of OECD Guideline 423.

- **Test Animals:** Healthy, young adult female Wistar rats are used. The animals are acclimatized to laboratory conditions for at least 5 days prior to the study.
- **Housing and Feeding:** Animals are housed in appropriate cages under controlled environmental conditions (temperature: 22 ± 3 °C, humidity: 30-70%). Standard laboratory diet and drinking water are provided ad libitum, except for a fasting period of at least 16 hours before administration of the test substance.
- **Dose Administration:** **Meptyldinocap** is administered by oral gavage. A starting dose of 300 mg/kg body weight is typically used, followed by a higher dose of 2000 mg/kg body weight in a stepwise procedure if no mortality is observed. The substance is usually administered in a suitable vehicle like corn oil.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.
- **Pathology:** At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Experimental Workflow: Acute Oral Toxicity Study



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Caption: Workflow for an acute oral toxicity study.

Fungicidal Efficacy

Meptyldinocap is primarily used to control powdery mildew fungi, with *Erysiphe necator* on grapes being a key target. While specific EC₅₀ values are not widely reported in the public literature, its efficacy is well-established through field trials and its commercial use.

Residue Analysis in Crops

The determination of **meptyldinocap** residues in agricultural commodities is crucial for regulatory purposes. Analytical methods often involve the hydrolysis of **meptyldinocap** to its corresponding phenol, 2,4-dinitro-6-(1-methylheptyl)phenol (2,4-DNOP), followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Residue Analysis in Grapes by LC-MS/MS

The following is a summary of a typical protocol for the analysis of **meptyldinocap** residues in grapes.

- **Sample Preparation:** A representative sample of grapes (e.g., 10 g) is homogenized.
- **Extraction:** The homogenized sample is extracted with an organic solvent mixture, such as acetone, methanol, and hydrochloric acid.
- **Partitioning:** The extract is partitioned using a liquid-liquid extraction with a suitable solvent like ethyl acetate.

- Hydrolysis: The extract is subjected to alkaline hydrolysis to convert **meptyldinocap** to 2,4-DNOP.
- LC-MS/MS Analysis: The hydrolyzed extract is then analyzed by LC-MS/MS in multiple reaction monitoring (MRM) mode to quantify the amount of 2,4-DNOP, which is then used to calculate the original concentration of **meptyldinocap**.

Experimental Workflow: Residue Analysis



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